

# Spectroscopic Profile of 2-Ethynylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethynylaniline

Cat. No.: B1227618

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-ethynylaniline** (CAS No: 52670-38-9), a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, along with detailed experimental protocols for data acquisition.

## Molecular Structure and Properties

IUPAC Name: **2-ethynylaniline**<sup>[1]</sup> Synonyms: 2-Aminophenylacetylene, o-Aminophenylacetylene, 2-Ethynylbenzenamine<sup>[1][2][3]</sup> Molecular Formula: C<sub>8</sub>H<sub>7</sub>N<sup>[1][2][3]</sup>  
Molecular Weight: 117.15 g/mol <sup>[1][2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-ethynylaniline** provide distinct signals corresponding to the protons and carbon atoms in its unique chemical environment.

### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **2-ethynylaniline** is characterized by signals from the aromatic protons, the amino group protons, and the acetylenic proton. The chemical shifts and coupling

constants are influenced by the electronic effects of the amino and ethynyl substituents on the benzene ring.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Ethynylaniline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.30-7.15	m	-	Aromatic CH (4H)
~4.00	br s	-	$\text{NH}_2$ (2H)
~3.30	s	-	$\text{C}\equiv\text{CH}$ (1H)

Note: Predicted values based on typical ranges for similar compounds. Actual values may vary depending on solvent and experimental conditions.

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. The spectrum of **2-ethynylaniline** will show eight distinct signals corresponding to the eight carbon atoms.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Ethynylaniline**

Chemical Shift ( $\delta$ , ppm)	Assignment
~148.0	C-NH <sub>2</sub>
~132.5	Aromatic CH
~130.0	Aromatic CH
~118.5	Aromatic CH
~115.0	Aromatic CH
~110.0	C-C $\equiv$ CH
~83.0	C $\equiv$ CH
~80.0	C $\equiv$ CH

Note: Predicted values based on typical ranges for similar compounds. Actual values may vary depending on solvent and experimental conditions.

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **2-ethynylaniline** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-ethynylaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: Approximately 12-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: Approximately 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as the natural abundance of  $^{13}\text{C}$  is low.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-ethynylaniline** will show characteristic absorption bands for the N-H bonds of the primary amine, the  $\text{C}\equiv\text{C}$  and  $\equiv\text{C-H}$  bonds of the alkyne, and the C-H and  $\text{C}=\text{C}$  bonds of the aromatic ring. While a publicly available, high-resolution spectrum with peak assignments is not readily available, a representative spectrum can be found on databases such as SpectraBase, though it may require a free account for full access.<sup>[4]</sup>

Table 3: Characteristic IR Absorption Bands for **2-Ethynylaniline**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
~3450-3300	N-H stretch (asymmetric & symmetric)	Medium
~3300	≡C-H stretch	Strong
~2100	C≡C stretch	Medium
~1620-1580	N-H bend	Medium
~1600, ~1480	C=C aromatic ring stretch	Medium
~750	C-H out-of-plane bend (ortho-disubstituted)	Strong

## Experimental Protocol for FT-IR Spectroscopy

The following is a typical protocol for obtaining an FT-IR spectrum of liquid **2-ethynylaniline**:

- Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-transform infrared spectrometer.
- ATR Measurement:
  - Place a small drop of **2-ethynylaniline** directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Spectral Range: Typically 4000 to 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-ethynylaniline**, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  of 117, corresponding to its molecular weight.<sup>[1]</sup> A GC-MS spectrum is available on PubChem.<sup>[1]</sup>

Table 4: Expected Mass Spectrometry Fragmentation for **2-Ethynylaniline**

$m/z$	Proposed Fragment Ion
117	$[C_8H_7N]^+$ (Molecular Ion)
90	$[M - HCN]^+$
63	$[C_5H_3]^+$

## Experimental Protocol for GC-MS

A general protocol for the GC-MS analysis of **2-ethynylaniline** is as follows:

- **Sample Preparation:** Dissolve a small amount of **2-ethynylaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- **Gas Chromatograph (GC) Conditions:**
  - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - **Injector Temperature:** 250 °C.
  - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
  - **Oven Temperature Program:** Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Mass Scan Range: m/z 40-300.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **2-ethynylaniline** are expected to show characteristic absorption bands in the UV region. While specific experimental data for **2-ethynylaniline** is not readily available in the public domain, anilines typically exhibit two absorption bands, one around 230-240 nm and a second, less intense band around 280-290 nm.<sup>[5]</sup>

Table 5: Estimated UV-Vis Absorption Data for **2-Ethynylaniline** in Methanol

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )	Transition
~240	~10,000	$\pi \rightarrow \pi$
~285	~1,500	$n \rightarrow \pi$

Note: These are estimated values based on similar aniline derivatives. Actual values may vary.

## Experimental Protocol for UV-Vis Spectroscopy

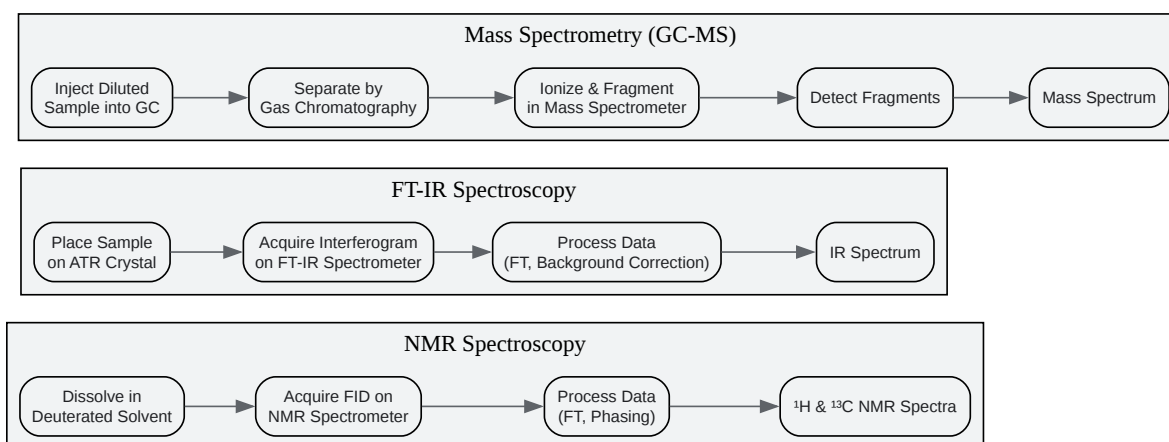
A standard protocol for acquiring a UV-Vis spectrum is as follows:

- Sample Preparation: Prepare a dilute solution of **2-ethynylaniline** in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of  $10^{-4}$  to  $10^{-5}$  M.
- Instrument: A dual-beam UV-Vis spectrophotometer.

- Data Acquisition:
  - Wavelength Range: Scan from 200 to 400 nm.
  - Blank: Use the pure solvent as a blank to zero the absorbance.
- Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

## Visualizations

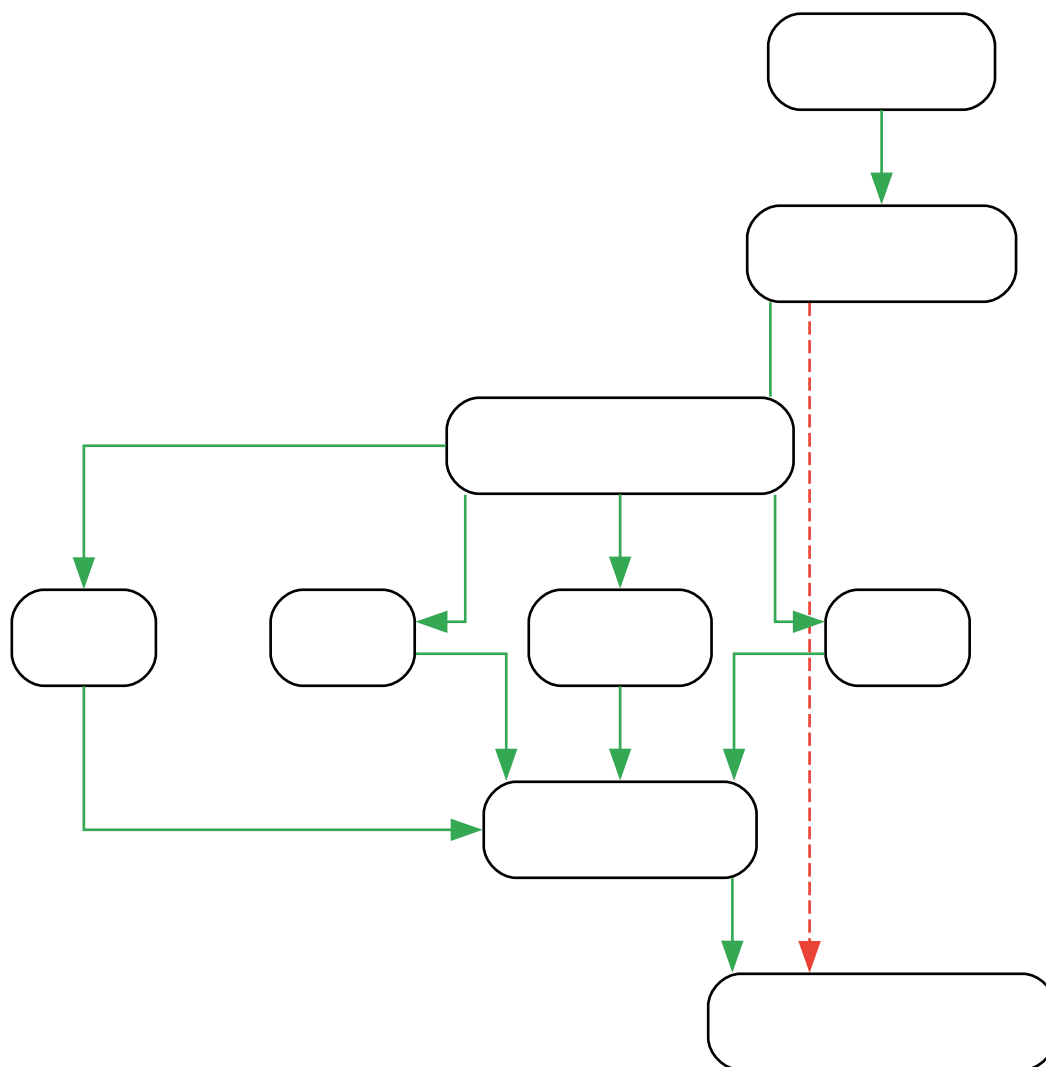
The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, FT-IR, and GC-MS analysis.





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Caption: Relationship between compound structure and spectroscopic analysis.

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## References

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